Cadmium sulfide

Catalog No.
S594331
CAS No.
1306-23-6
M.F
CdS
M. Wt
144.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cadmium sulfide

CAS Number

1306-23-6

Product Name

Cadmium sulfide

IUPAC Name

cadmium(2+);sulfide

Molecular Formula

CdS

Molecular Weight

144.48 g/mol

InChI

InChI=1S/Cd.S/q+2;-2

InChI Key

FRLJSGOEGLARCA-UHFFFAOYSA-N

SMILES

S=[Cd]

Solubility

Soluble in acid
Soluble in concentrated or warm dilute mineral acids with evolution of H2S; readily decomposes or dissolved by moderately dilute HNO3.
Forms a colloid in hot water
Solutions of cadmium salts and H2S or Na2S yield a yellow precipitate in excess of Na2S
Insoluble In water
Solubility in water (18 °C): 0.13 mg/100 g
Solubility in water: none

Synonyms

Biocadmio, cadmium sulfide

Canonical SMILES

[S-2].[Cd+2]

Cadmium sulfide is an inorganic compound with the chemical formula CdS. It appears as a bright yellow to orange solid and is primarily known for its use as a pigment, commonly referred to as cadmium yellow. This compound occurs naturally in two rare mineral forms: greenockite (hexagonal structure) and hawleyite (cubic structure) . Cadmium sulfide is insoluble in water but soluble in acids, such as hydrochloric acid, where it reacts to produce hydrogen sulfide and cadmium chloride .

The compound is classified as a direct band gap semiconductor with a band gap of approximately 2.42 electron volts, making it useful in various electronic applications . Its distinct color and stability against air and light degradation make it valuable in artistic and industrial applications.

Optoelectronics

  • Photovoltaic cells

    CdS is used as a buffer layer in some thin-film solar cells, particularly Copper Indium Gallium Selenide (CIGS) cells. It helps improve the efficiency of these cells by promoting charge separation and collection .

  • Photodetectors

    CdS can be used to create photodetectors, which are devices that convert light into an electrical signal. These devices are useful for various applications, including optical communication, environmental monitoring, and scientific instrumentation .

Nanotechnology

  • Quantum dots

    CdS nanoparticles, also known as quantum dots, exhibit unique properties due to their size and quantum confinement effects. Researchers are exploring the use of CdS quantum dots in various fields, including bioimaging, solar cells, and light-emitting diodes (LEDs) .

  • Formation Reaction: Cadmium sulfide can be synthesized by reacting cadmium salts with hydrogen sulfide:
    \ce{Cd^{2+}(aq)+H2S(aq)->CdS(s)+2H^{+}(aq)}
  • Dissolution in Acids: When treated with hydrochloric acid, cadmium sulfide dissolves, producing hydrogen sulfide gas:
    \ce{CdS(s)+2HCl(aq)->CdCl2(aq)+H2S(g)}
  • Light-Induced Reactions: Under light irradiation, cadmium sulfide generates hydrogen gas from water:
    \ce{CdS+h\nu ->e^{-}+h^{+}}
    Followed by the reactions:
    \ce{2e^{-}+2H2O->H2(g)+2OH^{-}}
  • Thermal Stability: Cadmium sulfide can be thermally decomposed at high temperatures, transforming into other cadmium compounds .

Cadmium sulfide is recognized for its toxicity. It poses significant health risks, particularly through inhalation of dust or ingestion. The compound has been classified as a carcinogen, with potential harmful effects on human health and the environment . Research indicates that cadmium sulfide can interact with biological systems, potentially leading to oxidative stress and cellular damage. It is also associated with certain sulfate-reducing bacteria, which may utilize cadmium sulfide in their metabolic processes .

Cadmium sulfide can be synthesized through various methods:

  • Precipitation Method: This involves adding hydrogen sulfide to a solution of cadmium salts (such as cadmium chloride or sulfate), resulting in the formation of cadmium sulfide precipitate.
  • Chemical Bath Deposition: A method used to produce thin films of cadmium sulfide for applications in electronics and solar cells, using thiourea as a source of sulfide ions .
  • Metalorganic Vapor Phase Epitaxy: Involves the reaction of dimethylcadmium with diethylsulfide at elevated temperatures to produce high-purity thin films .
  • High-Temperature Reactions: Cadmium vapor can react with hydrogen sulfide at temperatures around 800 °C to produce cadmium sulfide directly .

Cadmium selenideCdSeRed/OrangeInsolublePhotovoltaics, semiconductorsZinc sulfideZnSWhite/YellowInsolublePigments, phosphorsMercury sulfideHgSRed/BlackInsolublePigments (historically), electronicsLead sulfidePbSBlackInsolublePhotovoltaics, infrared detectors

Cadmium sulfide is unique due to its specific band gap energy suitable for visible light applications and its vibrant pigmentation properties. Unlike zinc or lead sulfides, which are less stable under certain conditions, cadmium sulfide maintains its properties under a wider range of environmental factors .

Research on the interactions of cadmium sulfide focuses on its biochemical effects and environmental impact. Studies have demonstrated that exposure to cadmium compounds can lead to toxicity in various organisms, including plants and animals. The compound's ability to generate reactive oxygen species upon irradiation suggests potential pathways for cellular damage . Furthermore, interactions with other metal ions can influence its solubility and bioavailability in environmental contexts.

Chemical Precipitation Techniques for Nanoparticle Fabrication

Chemical precipitation is a widely used method for synthesizing CdS nanoparticles due to its simplicity and cost-effectiveness. The process involves the reaction of cadmium salts (e.g., CdCl₂, Cd(NO₃)₂) with sulfide sources (e.g., Na₂S, thiourea) in aqueous or organic solvents. Key factors such as pH, temperature, and precursor concentration dictate particle size and crystallinity.

For instance, cadmium chloride and sodium sulfide react under alkaline conditions (pH ≈ 11) to form cubic zinc blende CdS nanoparticles with sizes ranging from 15–85 nm. Elevated temperatures (20–80°C) reduce aggregation and enhance crystallinity, as evidenced by narrower X-ray diffraction (XRD) peaks (FWHM ≈ 58.5 arcsec). Optical absorption spectra reveal a blue shift in the bandgap (3.2–3.5 eV) compared to bulk CdS (2.42 eV), confirming quantum confinement effects.

Table 1: Impact of Reaction Conditions on CdS Nanoparticle Properties

Precursor SystemTemperature (°C)pHSize (nm)Bandgap (eV)Crystal Phase
CdCl₂ + Na₂S801115–853.2–3.5Cubic
Cd(NO₃)₂ + Thiourea30113.22.66Zinc Blende

Solvothermal and Hydrothermal Growth Mechanisms

Solvothermal and hydrothermal methods enable precise control over CdS morphology and phase composition. In solvothermal synthesis, ethylenediamine serves as both a solvent and structure-directing agent, facilitating the growth of hexagonal CdS nanowires (50 nm diameter, 3–4 μm length) at 160°C. Prolonged reaction times (72 hours) enhance crystallinity, improving photocatalytic hydrogen production rates (up to 10.29 mmol·g⁻¹·h⁻¹ under visible light).

Hydrothermal routes employ aqueous solutions at elevated pressures. For example, CdS quantum dots (QDs) synthesized using 3-mercaptopropionic acid (MPA) as a capping agent exhibit tunable emission (510–650 nm) and photoluminescence quantum yields of 20%. The addition of ZnS shells further enhances stability and emission intensity, making these QDs suitable for bioimaging.

Biological Synthesis Using Phytochemical-Mediated Reduction

Green synthesis leverages plant extracts (e.g., Ocimum tenuiflorum, C. odorata) to reduce cadmium ions and stabilize CdS nanoparticles. This method eliminates toxic byproducts and enhances biocompatibility. For instance, CdS nanoparticles synthesized with O. tenuiflorum extract show 70% cell viability at 0.125 mg/mL, compared to 20% for chemically synthesized CdS. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of phytochemicals (e.g., polyphenols) adsorbed on nanoparticle surfaces, which mitigate cytotoxicity.

Table 2: Biogenic CdS Nanoparticles and Their Properties

Plant ExtractSize (nm)Bandgap (eV)LD₅₀ (mg/mL)Application
O. tenuiflorum122.50.0691Cellular Imaging
P. amboinicus182.70.0311Antimicrobial Agents

Physical Vapor Transport for Hierarchical Nanostructure Development

Physical vapor transport (PVT) produces high-purity CdS single crystals for infrared optics and laser applications. In a vertical semi-closed ampoule, CdS vapor condenses under a temperature gradient (ΔT ≈ 50°C), yielding crystals with infrared transmittance >70% (2.5–4.5 μm). XRD analysis confirms hexagonal wurtzite structures with low dislocation densities (FWHM ≈ 60 arcsec). Hall effect measurements reveal n-type conductivity with carrier concentrations of 10¹⁶–10¹⁷ cm⁻³ and mobilities up to 200 cm²·V⁻¹·s⁻¹.

Chemical Bath Deposition for Thin Film Fabrication

Chemical bath deposition (CBD) is ideal for fabricating CdS thin films for solar cell buffer layers. A typical bath contains CdSO₄, thiourea, and ammonia, with deposition at 60–90°C. Films annealed in air at 400°C exhibit reduced resistivity (10²–10³ Ω·cm) due to partial conversion to CdO, enhancing charge transport in Cu(In,Ga)Se₂ (CIGS) solar cells. Optimized CdS thickness (≈26 nm) achieves 85% quantum efficiency in CIGS devices.

Table 3: CBD Parameters and Film Properties

Bath CompositionTemperature (°C)Thickness (nm)Resistivity (Ω·cm)Application
CdCl₂ + Thiourea8010010³Solar Cell Buffers
CdSO₄ + MPA1002610²Optoelectronic Films

The precise control of nanostructural features and morphological characteristics in cadmium sulfide represents a fundamental aspect of modern nanomaterial engineering. The ability to manipulate these parameters directly influences the optical, electronic, and photocatalytic properties of the resulting materials, making morphological control essential for advanced applications in optoelectronics and energy conversion systems.

Growth Mechanisms in Hierarchical Cadmium Sulfide Architectures

The formation of hierarchical cadmium sulfide architectures involves complex growth mechanisms that proceed through multiple stages of nucleation, oriented assembly, and structural reorganization. Recent investigations have elucidated the fundamental processes governing the development of these sophisticated nanostructural arrangements [5].

The growth mechanism of hierarchical cadmium sulfide nanostructures typically initiates with the formation of primary nuclei through homogeneous nucleation processes [1]. In hydrothermal synthesis employing L-cysteine and ethanolamine as synergistic agents, the initial nucleation occurs through the decomposition of cadmium-amino acid complexes, generating small crystalline nuclei that serve as building blocks for subsequent hierarchical assembly [3] [5]. The consecutive processes involve L-cysteine and ethanolamine-synergistically assisted nucleation growth, followed by oriented assembly and sphere-cracking mechanisms that ultimately lead to the formation of complex nanofan structures [5].

Transmission electron microscopy studies have revealed that the formation of nanofans proceeds through the self-assembly of nanorod bundles, with the growth process being carefully monitored to understand the temporal evolution of these hierarchical structures [3] [5]. The oriented assembly mechanism is particularly significant, as it enables the formation of well-defined architectures with controlled spatial arrangements of individual nanorods within the larger superstructure [5].

The sphere-cracking phenomenon represents a unique aspect of hierarchical cadmium sulfide growth, where initial spherical aggregates undergo structural reorganization to form fan-like architectures [5]. This process is driven by the minimization of surface energy and the preferential growth along specific crystallographic directions, resulting in the characteristic morphological features observed in hierarchical cadmium sulfide nanostructures [3].

Temperature and reaction time play critical roles in determining the final morphological outcome of hierarchical growth processes [1]. Higher temperatures generally promote faster kinetics and more extensive hierarchical development, while extended reaction times allow for the completion of oriented assembly processes and the elimination of structural defects [1] [5].

Surface Functionalization via Organic and Inorganic Capping Agents

Surface functionalization of cadmium sulfide nanoparticles through organic and inorganic capping agents represents a versatile approach for controlling surface chemistry, colloidal stability, and electronic properties. The selection of appropriate capping agents directly influences the passivation of surface defects and the modulation of optical characteristics [32] [33].

Organic Capping Agents

Organic thiols constitute one of the most extensively studied classes of capping agents for cadmium sulfide nanoparticles [9] [13]. These molecules bind to the cadmium sulfide surface through sulfur coordination, forming strong covalent bonds that effectively passivate surface defects and prevent trap state formation [9]. Common organic thiol capping agents include 1,6-hexanedithiol, mercaptoethanol, and thioglycolic acid, each offering distinct advantages in terms of binding affinity and surface coverage [9] [13].

Amino acids represent another important class of organic capping agents, with L-cysteine being particularly notable for its dual functionality as both a sulfur source and a stabilizing agent [8] [11]. The interaction between amino acids and cadmium sulfide surfaces involves both carboxylate and amine coordination, providing multiple binding sites that enhance surface passivation efficiency [11]. Studies have demonstrated that amino acid functionalization can induce chirality in cadmium sulfide quantum dots, as evidenced by the emergence of circular dichroism signals that reflect the absolute configuration and binding geometry of the ligands [11].

Carboxylic acids, including oleic acid and stearic acid, provide effective surface stabilization through carboxylate coordination with surface cadmium atoms [6]. These ligands offer excellent colloidal stability and enable the formation of well-dispersed nanoparticle suspensions suitable for processing and device fabrication [6].

Inorganic Capping Agents

Inorganic capping agents offer unique advantages in terms of thermal stability and electronic property modulation [9] [13]. Tetraethyl orthosilicate and tetraethyl orthotitanate represent prominent examples of inorganic capping agents that form oxide shell structures on cadmium sulfide surfaces [9] [13]. These inorganic shells provide enhanced protection against environmental degradation while maintaining optical transparency [13].

Chlorine ions and other halide species can function as inorganic capping agents through surface complexation mechanisms [10]. The binding of copper(II) ions to cadmium sulfide surfaces has been extensively studied, revealing rapid reduction of copper(II) to copper(I) accompanied by the formation of new energy levels within the bandgap [10]. This surface modification process demonstrates the potential for electronic structure engineering through inorganic capping agent selection [10].

The following table summarizes the key characteristics of various surface functionalization approaches:

Capping Agent TypeSpecific ExamplesBinding ModePrimary FunctionEffect on Optical Properties
Organic Thiols1,6-hexanedithiol, mercaptoethanol, thioglycolic acidSulfur coordinationSurface passivation, size controlTrap state reduction, photoluminescence enhancement
Amino AcidsL-cysteine, serine, proline, aspartic acidCarboxylate/amine coordinationBiocompatibility, chirality inductionCircular dichroism induction
Carboxylic AcidsOleic acid, stearic acidCarboxylate coordinationStability, solubility controlQuantum yield preservation
Phosphonic AcidsOctadecylphosphonic acidPhosphonate coordinationMorphology control, growth directionAbsorption edge sharpening
Inorganic LigandsTetraethyl orthosilicate, chlorine ionsSurface complexationElectronic property modulationBand gap modification

Surface Passivation Mechanisms

The effectiveness of surface functionalization depends critically on the ability of capping agents to eliminate dangling bonds and reduce the density of surface trap states [32] [33]. First-principles density functional theory calculations have provided detailed insights into the electronic structure modifications induced by different ligand types [32] [33]. These studies reveal that effective surface passivation requires careful matching between the ligand electronic structure and the surface bonding requirements [32] [33].

The ligand exchange process represents a dynamic equilibrium between bound and unbound surface species, with the binding affinity determined by the chemical nature of both the ligand and the surface [32]. Recent investigations have identified two distinct binding sites on cadmium sulfide surfaces, each characterized by different binding affinities and thermodynamic parameters [36]. Understanding these binding site heterogeneities is essential for optimizing surface functionalization strategies [36].

Doping Strategies for Bandgap Modulation

Doping represents a powerful strategy for engineering the electronic structure of cadmium sulfide and achieving precise control over bandgap energies and optical properties. The incorporation of foreign atoms into the cadmium sulfide lattice can introduce new energy levels, modify the band edge positions, and enable the tuning of optical absorption characteristics across a wide spectral range.

Transition Metal Doping

Transition metal ions, including cobalt, nickel, iron, and manganese, have been extensively investigated as dopants for cadmium sulfide bandgap modulation [14] [16]. Cobalt doping has demonstrated particularly significant effects, with the incorporation of cobalt(II) ions leading to a substantial reduction in the bandgap from 2.42 electron volts to 2.10 electron volts [16]. This bandgap narrowing results from the introduction of mid-gap states associated with cobalt d-orbitals, which facilitate electronic transitions at lower energies [16].

The doping mechanism for transition metals typically involves substitutional incorporation at cadmium sites, given the similar ionic radii and coordination preferences [14]. The presence of transition metal dopants creates localized electronic states within the bandgap, effectively reducing the energy required for electronic excitation and extending the optical absorption into the visible spectrum [16].

Rare Earth Element Doping

Rare earth elements, particularly samarium and lanthanum, offer unique opportunities for bandgap engineering through their distinctive electronic configurations [14]. The incorporation of samarium(III) and lanthanum(III) ions into cadmium sulfide results in a decrease in the optical bandgap from 2.43 electron volts to 2.27 electron volts [14]. This modification is attributed to structural strain effects and the formation of energy level localization within the forbidden band [14].

The larger ionic radii of rare earth elements compared to cadmium(II) ions introduce tensile stress within the crystal lattice, leading to lattice expansion and modification of the electronic band structure [14]. The high charge state of rare earth dopants also influences the concentration of sulfur vacancies, further contributing to the electronic property modifications [14].

p-Block Element Doping

p-Block elements, including bismuth and antimony, represent another important class of dopants for cadmium sulfide bandgap modulation [15] [17]. Scandium doping has been shown to produce dramatic effects on the electronic structure, with density functional theory calculations predicting a reduction in the highest occupied molecular orbital-lowest unoccupied molecular orbital gap from 1.48 electron volts to 0.6 electron volts [17].

The incorporation of p-block elements typically occurs through substitutional mechanisms at either cadmium or sulfur sites, depending on the specific dopant and synthesis conditions [15]. These dopants introduce significant modifications to the electronic band structure, enabling access to near-infrared optical transitions that are not available in undoped cadmium sulfide [17].

Self-Doping and Stoichiometry Control

Self-doping through controlled deviations from stoichiometry represents a particularly elegant approach to bandgap modulation [40]. The formation of cadmium-rich cadmium sulfide (Cd1+xS) through the incorporation of interstitial cadmium atoms creates shallow donor levels below the conduction band edge [40]. This process results in a systematic decrease in the bandgap energy from 2.56 electron volts to 2.21 electron volts as the cadmium-to-sulfur ratio increases [40].

The following table summarizes the key doping strategies and their effects on cadmium sulfide properties:

Dopant TypeSpecific DopantsDoping MechanismBand Gap Change (eV)Electronic EffectApplications Enhanced
Transition MetalsCo²⁺, Ni²⁺, Fe²⁺, Mn²⁺Substitutional (Cd sites)2.42 → 2.10 (Co doping)Mid-gap states introductionVisible light absorption, photocatalysis
Rare Earth ElementsSm³⁺, La³⁺, Eu³⁺Substitutional (Cd sites)2.43 → 2.27 (Sm/La doping)Bandgap narrowing, defect statesSolar cell efficiency, photoconductivity
p-Block ElementsBi³⁺, Sb³⁺, Se²⁻Substitutional (Cd/S sites)1.48 → 0.6 (Sc doping)Highest occupied molecular orbital-lowest unoccupied molecular orbital gap reductionNear-infrared applications
Aliovalent SubstitutionZn²⁺ (Cd site), O²⁻ (S site)Heterovalent substitutionVariable (0.1-0.3 eV shift)Band edge modificationPhotovoltaic devices
Interstitial DopingCd⁺ᵢ, Sᵢ²⁻Interstitial incorporation2.56 → 2.21 (Cd excess)Shallow donor levelsEnhanced light harvesting

Heterostructure Design with Transition Metal Chalcogenides

The design of heterostructures combining cadmium sulfide with transition metal dichalcogenides represents a frontier approach for achieving enhanced functionality through interfacial engineering and electronic coupling. These heterostructures exploit the complementary properties of different materials to create synergistic effects that surpass the performance of individual components.

Cadmium Sulfide/Molybdenum Disulfide Heterostructures

Cadmium sulfide/molybdenum disulfide heterostructures have emerged as particularly promising systems for photocatalytic applications [22]. The formation of these heterostructures typically involves the deposition of hexagonal cadmium sulfide onto exfoliated molybdenum disulfide films through chemical bath methods [22]. The resulting Type-II band alignment creates an interfacial electric field that facilitates efficient charge separation [22].

Photoelectron spectroscopy investigations have confirmed the existence of an energetic offset between cadmium sulfide and molybdenum disulfide, with the formation of an interfacial electric field that drives charge carrier separation [22]. Transient absorption spectroscopy studies reveal that excited carriers undergo rapid migration to sub-band defects within the first 500 femtoseconds, with these defect-localized carriers providing catalytic active sites [22].

The photocatalytic performance of cadmium sulfide/molybdenum disulfide heterostructures demonstrates significant enhancement compared to individual components, with hydrogen evolution rates reaching 2.3 millimoles per gram per hour [22]. This enhanced performance is attributed to the efficient interfacial charge transfer and the provision of additional catalytic active sites through defect engineering [22].

Cadmium Sulfide/Tungsten Disulfide Heterostructures

Cadmium sulfide/tungsten disulfide heterostructures exhibit remarkable improvements in charge carrier dynamics and photoelectrochemical performance [23]. These heterostructures demonstrate significantly quenched fluorescence emission and longer emission decay lifetimes compared to pure materials, indicating enhanced charge separation efficiency [23].

The optical absorption characteristics of cadmium sulfide/tungsten disulfide heterostructures show enhanced light absorption across the entire visible spectrum, with modifications to the absorption edge that reflect the altered electronic structure [23]. Photoelectrochemical water splitting experiments reveal a twenty-fold increase in photocurrent density, reaching 0.15 milliamperes per square centimeter at 1.23 volts versus reversible hydrogen electrode [23].

Synthesis and Assembly Methods

The fabrication of transition metal dichalcogenide heterostructures with cadmium sulfide can be achieved through various approaches, including chemical vapor deposition, physical vapor deposition, and solution-based methods [25]. Chemical vapor deposition has proven particularly effective for creating large-area heterostructures with well-defined interfaces and controllable layer thickness [25].

Layer-by-layer assembly techniques enable the construction of van der Waals heterostructures with precise control over the stacking sequence and interlayer interactions [25]. These methods allow for the creation of both vertical and lateral heterostructure configurations, each offering distinct advantages for specific applications [25].

The following table summarizes the key characteristics of different heterostructure designs:

Heterostructure TypeInterface TypeSynthesis MethodKey PropertiesCharge Transfer MechanismApplications
CdS/MoS₂Type-II band alignmentChemical bath + exfoliationEnhanced charge separation, H₂ evolution rate 2.3 mmol·g⁻¹·h⁻¹Electron transfer to MoS₂, hole retention in CdSPhotocatalytic hydrogen evolution
CdS/WS₂Type-II band alignmentHydrothermal synthesisImproved charge carrier dynamics, 20-fold photocurrent increaseInterfacial charge migrationWater splitting, water purification
CdS/MoSe₂Type-II band alignmentChemical vapor deposition growthTunable optical propertiesType-II band offset driven separationOptoelectronic devices
CdS/WSe₂Type-II band alignmentPhysical vapor depositionDirect band gap formation (specific stacking)Band alignment dependent transferSolar energy conversion

Electronic Structure Engineering

The electronic properties of transition metal dichalcogenide heterostructures can be precisely tuned through control of the stacking configuration and twist angle between layers [21]. Recent first-principles investigations have revealed that specific magic angles between layers can dramatically transform the electronic band structure, leading to the formation of moiré patterns with unique electronic properties [21].

The band gap energy of heterostructures is significantly influenced by the choice of building blocks and stacking arrangements [21]. For example, molybdenum ditelluride/tungsten diselenide heterostructures exhibit direct bandgap characteristics when subjected to specific angular rotations, highlighting the potential for band structure engineering through geometric control [21].

Physical Description

LIGHT YELLOW OR ORANGE CRYSTALS OR YELLOW-TO-BROWN POWDER.

Color/Form

Yellow-orange hexagonal crystals
Light-yellow or orange-colored cubic or hexagonal crystals.
Yellow or brown powder
Dimorphic, existing in the sphalerite (cubic) and wurtzite (hexagonal) crystal structures.

Hydrogen Bond Acceptor Count

1

Exact Mass

145.875436 g/mol

Monoisotopic Mass

145.875436 g/mol

Heavy Atom Count

2

Density

Cubic structure: 4.50 g/cu cm; hexagonal structure: 4.82 g/cu cm
4.8 g/cm³

Melting Point

approximately 1480 °C

UNII

057EZR4Z7Q

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

/TREATMENT OF SEBORRHEA CAPITIS/ ... LESS TOXIC THAN SELENIUM SULFIDE & LESS IRRITATING TO THE SKIN. ... LESS LIKELY TO INDUCE EXCESSIVE OILINESS OF THE SCALP, DISCOLORATION OF GRAY HAIR, & LOSS OF HAIR. ... SHOULD BE USED WITH THE SAME PRECAUTIONS AS OUTLINED FOR SELENIUM SULFIDE. /FORMER USE/
Dermatologic /Former use/
MEDICINAL INGREDIENT IN SHAMPOO /FORMER USE/

Pharmacology

Cadmium Sulfide is a yellow to orange colored, crystalline, inorganic compound that forms toxic fumes of cadmium oxides when heated. Cadmium sulfide is used as pigment in paints, plastics, textiles, ceramic and glass and is also used in solar cells, smoke and radiation detectors, light-emitting diodes and photomultipliers. Exposure to this substance irritates the eyes, skin and respiratory tract and causes damage to the lungs resulting in shortness of breath, chest pain and pulmonary edema, and can also damage the kidneys causing proteinuria and decreased renal function. Calcium sulfide is a known carcinogen and is associated with an elevated risk of developing lung cancer. (NCI05)

Mechanism of Action

/The objective of this study was/ to fully understand the cytotoxicity of after-degradation /quantum dots/ (QDs)...Biomimetic method was proposed to synthesize cadmium sulfide (CdS) QDs. Thereafter MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay was conducted to evaluate their cytotoxicity. ...toxicity mechanism /was studied using/ intracellular reactive oxygen species (ROS) measurement with /dichlorodihydrofluorescein diacetate/ DCFH-DA, glutathione (GSH) measurement with /5,5'-dithio-bis(2-nitrobenzoic acid); Ellman reagent/ DTNB, and cellular cadmium assay using atomic absorption spectrometer. Microsized CdS were simultaneously tested as a comparison. MTT assay results indicated that CdS QDs are more toxic than microsized CdS especially at concentrations below 40 ug/mL. While microsized CdS did not trigger ROS elevation, CdS QDs increase ROS by 20-30% over control levels. However, they both deplete cellular GSH significantly at the medium concentration of 20 ug/mL. In the presence of /N-acetyl cysteine/ NAC, cells are partially protected from CdS QDs, but not from microsized particles. Additionally, nearly 20% of cadmium was released from CdS nanoparticles within 24 hr, which also accounts for QDs' toxicity. Intracellular ROS production, GSH depletion, and cadmium ions (Cd(2+)) release are possible mechanisms for CdS QDs' cytotoxicity. .../It is/ also suggested that with QD concentration increasing, the principal toxicity mechanism changes from intracellular oxidative stress to Cd(2+) release.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1306-23-6
68859-25-6

Associated Chemicals

Cadmium ion (2+);22537-48-0

Wikipedia

Cadmium sulfide

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Cadmium sulfide can be prepared by the reaction between hydrogen sulfide and cadmium vapor at 800 °C, or by heating a mixture of cadmium or cadmium oxide with sulfur. Usually, the sulfides are precipitated from aqueous solutions of cadmium salts by adding hydrogen sulfide or a soluble sulfide such as sodium sulfide.
A simple method involves treatment of an acidic or neutral cadmium ion solution with H2S or Na2S and collection of the dense yellow precipitate ... At room temperature one obtains yellow solids whereas from boiling solutions one obtains yellow solids at neutral pH but reddish solids at low pH.
(1) By passing hydrogen sulfide gas into a solution of a cadmium salt acidified with hydrochloric acid. The precipitate is filtered and dried.

General Manufacturing Information

Cadmium sulfide (CdS): ACTIVE
A pure inorganic photoconductor has been developed consisting of uniform arrays of hexagonal microcrystallites of cadmium sulfide, each about 70 nm in diameter. These are produced by a sputtering process and are layered in a thin coat approximately 350 nm thick. They sustain a uniform charge of about 30 V. Each crystallite ... /acts/ like an independent photodiode. Coated on a substrate, such layer serves as a panchromatic film, suitable for high-resolution.
Occurs in nature as the mineral greenockite.
Cadmium sulfide may be prepared in color ranging from white to deep orange-red depending on the preparative method and resultant particle size of the material. The smaller the particle size the lighter the coloration and glass colored with cadmium sulfide is colorless when first cast from the melt where the particle size of the cadmium sulfide is less than 2 nm. Upon annealing at 700 °C, yellow-orange color develops as the particle size increases as a result of aggregation in the glass matrix.
Cadmium pigments are expensive and, where applicable, the lithopone forms are used. Lithopones are the concentrated pigments prepared with coprecipitated barium sulfate which acts as an extender. Lithopones contain ca 40 wt% concentrated pigment and ca 60 wt% barium sulfate.
Cadmium forms a number of salts, of which the sulfate is the most common; the sulfide is used as a yellow pigment

Interactions

CADMIUM SULFIDE (15 MG DOSES) WAS ADMIN INTRATRACHEALLY TO RATS ONCE WEEKLY FOR 6 WK IN ADDN TO INTRATRACHEAL ADMIN OF 0.5 ML 10% URETHANE SOLN. ADMIN LED TO EVOLUTION OF LUNG FIBROSIS AFTER 12 MO.

Dates

Modify: 2023-08-15

Explore Compound Types